[5-Chloro-2-(2-propynyloxy)phenyl]methanol

Physicochemical characterization Thermal stability Formulation development

Researchers requiring a solid, terminal-alkyne benzyl alcohol for CuAAC click chemistry often encounter liquid benzyl alcohol derivatives that complicate precise weighing and formulation. [5-Chloro-2-(2-propynyloxy)phenyl]methanol (mp 55-58°C) resolves this with stable solid-state handling. • Ortho-propargyloxy: reliable alkyne partner for CuAAC with azide-PROTACs, fluorescent probes & biomolecules. • 5-Chloro: Pd-catalyzed cross-coupling diversification site. • Benzylic -OH: readily converted to halide, amine or ether for downstream elaboration. Supplied at 97% purity; ships ambient. For medicinal chemistry & agrochemical discovery.

Molecular Formula C10H9ClO2
Molecular Weight 196.63
CAS No. 400751-45-3
Cat. No. B2429519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Chloro-2-(2-propynyloxy)phenyl]methanol
CAS400751-45-3
Molecular FormulaC10H9ClO2
Molecular Weight196.63
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2
InChIKeyZTILAKKALACTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Baseline for [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS 400751-45-3)


[5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS 400751-45-3) is a benzyl alcohol derivative featuring a 5-chloro substituent and a 2-propargyloxy ether moiety [1]. Its molecular formula is C10H9ClO2 with a molecular weight of 196.63 g/mol . This compound is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research due to the unique combination of a reactive benzylic alcohol group and a terminal alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The 5-chloro substitution pattern and propargyloxy moiety confer distinct physicochemical properties relative to unsubstituted benzyl alcohol, including a significantly elevated melting point of 55–58 °C and a higher predicted boiling point of 319.5 ± 37.0 °C .

Why In-Class Benzyl Alcohols Cannot Simply Replace [5-Chloro-2-(2-propynyloxy)phenyl]methanol


In-class benzyl alcohols and propargyl ethers exhibit markedly divergent physicochemical and reactivity profiles that preclude generic substitution. The presence of the 5-chloro substituent and ortho-propargyloxy group in [5-Chloro-2-(2-propynyloxy)phenyl]methanol dramatically alters solid-state behavior and thermal stability compared to unsubstituted benzyl alcohol, with the melting point shifting from −15 °C to a solid range of 55–58 °C . This difference directly impacts formulation, storage, and handling protocols. Furthermore, the ortho-arrangement of the propargyloxy and hydroxymethyl groups enables distinct intramolecular interactions and reactivity pathways that are absent in para-substituted or allyloxy analogs . The terminal alkyne functionality is specifically required for click chemistry conjugation strategies; allyloxy analogs lack this reactive handle, rendering them unsuitable for CuAAC-based bioconjugation or probe synthesis . The quantitative evidence below substantiates why procurement of this precise CAS number, rather than a structural analog, is essential for reproducible synthetic and biological outcomes.

Quantitative Differential Evidence for [5-Chloro-2-(2-propynyloxy)phenyl]methanol vs. Closest Analogs


Solid-State Thermal Stability: Melting Point Elevation vs. Unsubstituted Benzyl Alcohol

[5-Chloro-2-(2-propynyloxy)phenyl]methanol exhibits a substantially elevated melting point (55–58 °C) compared to unsubstituted benzyl alcohol (−15 °C), a 70–73 °C increase that reflects enhanced intermolecular packing due to the 5-chloro and propargyloxy substituents . This solid-state behavior directly influences storage requirements, handling characteristics, and formulation compatibility.

Physicochemical characterization Thermal stability Formulation development

Thermal Processing Window: Boiling Point Differential vs. Unsubstituted Benzyl Alcohol

The predicted boiling point of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (319.5 ± 37.0 °C) is significantly higher than that of benzyl alcohol (205 °C), a difference of approximately 114 °C . This expanded thermal window provides a wider operational range for high-temperature reactions and purification protocols that may degrade less stable analogs.

Thermal stability Process chemistry Distillation/purification

Density and Molecular Packing: Increased Density vs. Unsubstituted Benzyl Alcohol

[5-Chloro-2-(2-propynyloxy)phenyl]methanol exhibits a higher predicted density (1.260 ± 0.06 g/cm³) compared to benzyl alcohol (1.045 g/mL), an increase of approximately 21% . This density enhancement reflects tighter molecular packing in the condensed phase, consistent with the elevated melting point and altered solid-state morphology.

Formulation Crystallography Material properties

Reactive Handle Differential: Terminal Alkyne vs. Allyl Group for Click Chemistry

[5-Chloro-2-(2-propynyloxy)phenyl]methanol contains a terminal alkyne moiety (propargyl group) that is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions [1]. In contrast, the allyloxy analog [2-(allyloxy)-5-chlorophenyl]methanol (CAS 787619-52-7) contains an internal alkene that is not competent for CuAAC without additional functionalization [2]. The target compound also differs from the para-regioisomer 4-(prop-2-yn-1-yloxy)benzyl alcohol (CAS 34905-02-7), which lacks the ortho-propargyloxy/hydroxymethyl proximity that may enable unique intramolecular interactions .

Click chemistry Bioconjugation Medicinal chemistry

Herbicidal Pharmacophore Potential: Class-Level Inference from Carboxanilide SAR

Patent US4088687 discloses herbicidal carboxanilide derivatives wherein the 5-chloro and propargyloxy substitution pattern is explicitly claimed as a preferred embodiment for herbicidal activity [1]. In the disclosed general formula, R₂ is selected from hydrogen, 4-chloro, 4-propargyloxy, and 5-chloro; R₃ includes propargyl [1]. While [5-Chloro-2-(2-propynyloxy)phenyl]methanol itself is not the active ingredient claimed, its core 5-chloro-2-propargyloxyphenyl scaffold maps directly onto the pharmacophore of herbicidal carboxanilides, suggesting that this substitution pattern is privileged for herbicidal target engagement relative to unsubstituted or 4-substituted analogs.

Agrochemical Herbicide discovery Structure-activity relationship

Lipophilicity Differential: XLogP3 and Predicted logP vs. Analogous Scaffolds

[5-Chloro-2-(2-propynyloxy)phenyl]methanol has a computed XLogP3 value of 1.3 [1], indicating moderate lipophilicity suitable for oral bioavailability considerations. For comparison, the analogous aldehyde derivative 5-chloro-2-(2-propynyloxy)benzenecarbaldehyde (CAS 224317-64-0) has a predicted logP of 2.16450 [2]. The lower logP of the methanol derivative reflects the hydrogen-bonding capacity of the benzylic alcohol group, which reduces lipophilicity by approximately 0.86 log units. This difference significantly impacts predicted membrane permeability and aqueous solubility in drug discovery contexts.

ADME prediction Lipophilicity Drug-likeness

Evidence-Backed Application Scenarios for Procuring [5-Chloro-2-(2-propynyloxy)phenyl]methanol


Click Chemistry Bioconjugation and Chemical Probe Synthesis

The terminal alkyne functionality of [5-Chloro-2-(2-propynyloxy)phenyl]methanol enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, fluorescent probe development, and PROTAC linker synthesis [1]. Unlike allyloxy analogs that lack this reactive handle, this compound provides a reliable alkyne partner for modular assembly of triazole-linked conjugates . The 5-chloro substituent additionally offers a site for further functionalization via cross-coupling chemistry.

Agrochemical Lead Optimization and Herbicide SAR Studies

The 5-chloro-2-propargyloxy substitution pattern present in [5-Chloro-2-(2-propynyloxy)phenyl]methanol matches the pharmacophore of herbicidal carboxanilides disclosed in U.S. Patent 4,088,687, where this specific substitution was claimed as a preferred embodiment [2]. Procurement of this building block enables agrochemical discovery teams to systematically explore structure-activity relationships around a validated herbicidal scaffold for monocot and dicot weed control.

Solid-Form Screening and Crystallization Process Development

With a well-defined melting point of 55–58 °C —in stark contrast to liquid benzyl alcohol at ambient temperature—this compound is amenable to solid-form screening, polymorph identification, and crystallization process development. The elevated melting point and predicted density of 1.260 g/cm³ provide a stable solid-state baseline for salt and cocrystal screening in preclinical formulation studies.

Medicinal Chemistry Scaffold Decoration for Lead Optimization

The compound's moderate lipophilicity (XLogP3 = 1.3) [1], combined with the reactive benzylic alcohol group, makes it a versatile scaffold for lead optimization. The benzylic alcohol can be readily converted to halides, amines, or ethers, while the 5-chloro substituent serves as a handle for Pd-catalyzed cross-coupling. The logP differential of ~0.86 relative to the aldehyde analog [3] demonstrates how the alcohol group modulates physicochemical properties without sacrificing synthetic tractability.

Technical Documentation Hub

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